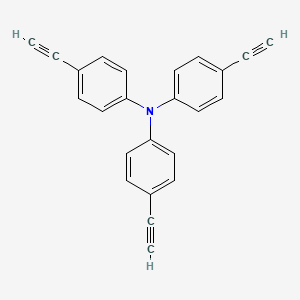

Tris(4-ethynylphenyl)amine

Description

The exact mass of the compound Tris(4-ethynylphenyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(4-ethynylphenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4-ethynylphenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethynyl-N,N-bis(4-ethynylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICIDGCKPUALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634194 | |

| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189178-09-4 | |

| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-ethynylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Significance of a C₃-Symmetric Building Block

An In-Depth Technical Guide to the Synthesis of Tris(4-ethynylphenyl)amine

Tris(4-ethynylphenyl)amine is a highly versatile, C₃-symmetric organic molecule that has garnered significant attention as a fundamental building block in the field of materials science.[1] Its unique propeller-like structure, featuring a central nitrogen atom connected to three phenyl rings terminated with reactive ethynyl (alkyne) groups, makes it an ideal monomer for constructing highly ordered, porous materials.[2]

This molecule is a cornerstone in the synthesis of advanced functional materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[2] The terminal alkyne functionalities readily participate in a variety of powerful coupling reactions, including Sonogashira cross-coupling and azide-alkyne cycloadditions ("click chemistry"), allowing for the precise assembly of extended, conjugated networks.[2] These resulting materials exhibit exceptional properties, including high surface areas, tunable porosity, and interesting electronic characteristics, making them promising candidates for applications in gas storage, separation, catalysis, and optoelectronics.[3][4][5] This guide provides a detailed protocol and the underlying chemical principles for the robust synthesis of Tris(4-ethynylphenyl)amine, aimed at researchers and professionals in chemistry and materials development.

Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling and Deprotection

The most prevalent and reliable synthesis of Tris(4-ethynylphenyl)amine is accomplished through a two-step sequence starting from a halogenated triphenylamine precursor, typically tris(4-bromophenyl)amine or tris(4-iodophenyl)amine.

-

Step 1: Palladium-Catalyzed Sonogashira Cross-Coupling: The core of the synthesis involves the formation of the carbon-carbon triple bonds. This is achieved via the Sonogashira reaction, a powerful cross-coupling method that joins a terminal alkyne with an aryl halide.[6][7] To prevent self-coupling of the alkyne (Glaser coupling), a protecting group is employed. Trimethylsilylacetylene is the reagent of choice, as the trimethylsilyl (TMS) group is robust enough to withstand the reaction conditions but can be removed easily in a subsequent step.[8] The reaction is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), with copper(I) iodide acting as a crucial co-catalyst.[9][10]

-

Step 2: Base-Mediated Deprotection: Once the tris(4-(trimethylsilylethynyl)phenyl)amine intermediate is formed and purified, the terminal TMS protecting groups are cleaved. This is typically achieved through hydrolysis under basic conditions, for instance, using sodium hydroxide in a methanol/water mixture. This step regenerates the terminal alkyne, yielding the final product, Tris(4-ethynylphenyl)amine, as a solid that can be purified by column chromatography.

This two-step strategy is highly efficient, offering good overall yields and a high-purity product. The use of a protecting group is a key causal factor in the success of this protocol, preventing undesirable side reactions and ensuring the formation of the desired trifunctional monomer.

Workflow Visualization

The overall synthetic pathway can be visualized as a two-stage process, from the starting halide to the final, deprotected product.

Caption: Synthetic workflow for Tris(4-ethynylphenyl)amine.

Detailed Experimental Protocol

This protocol is adapted from a well-established literature procedure. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Part 1: Synthesis of Tris(4-(trimethylsilylethynyl)phenyl)amine

-

Reaction Setup: To a flame-dried Schlenk flask, add tris(4-bromophenyl)amine (10.0 mmol, 4.82 g), copper(I) iodide (0.3 mmol, 57 mg), and dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol, 210 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous diethylamine (40 mL) via syringe. Stir the resulting suspension. To this mixture, add trimethylsilylacetylene (30.0 mmol, 2.95 g, 4.2 mL) dropwise using a syringe.

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir vigorously for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, a precipitate will have formed. Filter the mixture and wash the collected solid with diethyl ether. Combine the filtrates.

-

Purification: Evaporate the combined organic filtrates under reduced pressure. Purify the crude residue by column chromatography on silica gel using light petroleum (hexanes) as the eluent to yield tris(4-(trimethylsilylethynyl)phenyl)amine as an intermediate product.

Part 2: Synthesis of Tris(4-ethynylphenyl)amine (Deprotection)

-

Reaction Setup: Dissolve the purified tris(4-(trimethylsilylethynyl)phenyl)amine intermediate from Part 1 in methanol (50 mL) in a round-bottom flask.

-

Base Addition: To the stirring solution, add a 1 M aqueous solution of sodium hydroxide (50 mL).

-

Reaction Conditions: Stir the biphasic mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Evaporate the methanol from the reaction mixture under reduced pressure. Extract the remaining aqueous residue with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude solid by column chromatography on silica gel using light petroleum as the eluent. This will afford Tris(4-ethynylphenyl)amine as a white solid. The reported yield for this two-step process is approximately 78.8%.

Data Summary: Reaction Parameters and Characterization

The following table summarizes key data for the synthesis and characterization of the final product as reported in the literature.

| Parameter | Value |

| Starting Material | Tris(4-bromophenyl)amine |

| Overall Yield | 78.8% |

| Appearance | White Solid |

| ¹H NMR (CDCl₃), δ (ppm) | 7.35 (d, 6H), 6.47 (d, 6H), 3.15 (s, 3H) |

| ¹³C NMR (CDCl₃), δ (ppm) | 140.75, 133.26, 123.45, 118.24, 83.47, 78.26 |

| Elemental Analysis | Calculated: C, 90.85; H, 4.73; N, 4.42. Found: C, 90.47; H, 4.69; N, 4.38. |

Expert Insights & Troubleshooting

-

Inert Atmosphere is Critical: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and undesirable alkyne homocoupling (Glaser coupling). Ensuring a rigorously oxygen-free environment through proper Schlenk line techniques is paramount for achieving high yields.

-

Purity of Reagents: The purity of the solvent (diethylamine) and reagents is crucial. Anhydrous and degassed solvents should be used to avoid quenching the catalysts and reactive intermediates.

-

Catalyst Loading: While the cited protocol uses 3 mol% of the palladium catalyst and copper co-catalyst, optimization may be possible. However, significantly lowering the catalyst loading may lead to sluggish or incomplete reactions.

-

Purification Challenges: The final product and the silylated intermediate have similar polarities. Careful column chromatography with a non-polar eluent like light petroleum or hexanes is required to achieve good separation and high purity.

-

Deprotection Monitoring: The deprotection step can be easily monitored by ¹H NMR. The disappearance of the large singlet corresponding to the TMS protons (around 0.25 ppm) and the appearance of the terminal alkyne proton singlet (around 3.15 ppm) indicates the reaction's completion.

Conclusion

The synthesis of Tris(4-ethynylphenyl)amine via a two-step Sonogashira coupling and deprotection sequence is a robust and high-yielding method. This protocol provides reliable access to a crucial molecular building block for the construction of advanced porous materials. By understanding the causality behind each step—from the necessity of an inert atmosphere and protecting groups to the specific roles of the catalysts—researchers can confidently and efficiently produce this valuable compound for applications at the forefront of materials chemistry.

References

-

Jiang, J.-X., et al. (2008). Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation. Macromolecules, 42(7), 2658–2666. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Silicon–Nitrogen Bond Formation via Dealkynative Coupling of Amines with Bis(trimethylsilyl)acetylene M. Retrieved from [Link]

-

ACS Publications. (2009). Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation. Macromolecules. [Link]

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Tris-Ethynylphenyl-amine Fluorophores: Synthesis, Characterisation and Test of Performances in Luminescent Solar Concentrators | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation | Request PDF. Retrieved from [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]

-

PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

-

ResearchGate. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes - PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. m.youtube.com [m.youtube.com]

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Physicochemical Properties of Tris(4-ethynylphenyl)amine

This guide provides a comprehensive overview of the core physicochemical properties of Tris(4-ethynylphenyl)amine (TEPA), a pivotal building block in modern materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the causality behind its properties and the experimental methodologies used for its characterization.

Tris(4-ethynylphenyl)amine, with CAS Number 189178-09-4, is a tertiary amine featuring a central nitrogen atom bonded to three 4-ethynylphenyl groups.[1] This unique C₃-symmetric, propeller-like structure imparts remarkable electronic and physical properties, making it a highly sought-after precursor for a new generation of advanced functional materials. The triphenylamine (TPA) core serves as a robust electron-donating unit, while the terminal ethynyl (alkyne) groups are versatile chemical handles. These alkynes readily participate in a variety of powerful coupling reactions, such as Sonogashira coupling and azide-alkyne "click" cycloadditions, enabling the precise construction of complex, high-dimensional molecular architectures.[1] Consequently, TEPA is a cornerstone in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and other porous materials with applications in gas storage, catalysis, and organic electronics.[1]

Section 1: Core Physicochemical Properties

A summary of the fundamental properties of Tris(4-ethynylphenyl)amine is presented below. This data is essential for its handling, characterization, and application in various synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 189178-09-4 | [1][2] |

| Molecular Formula | C₂₄H₁₅N | [1] |

| Molecular Weight | 317.38 g/mol | [1] |

| IUPAC Name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | [1] |

| Physical State | Solid. Appears as a slightly pale yellow to orange/brown powder. | [1][2] |

| Melting Point | 113 - 117 °C | [3] |

| Purity | Typically >98.0% (as determined by HPLC) | [2][3] |

| UV Absorption (λmax) | 342 nm (in THF) | [3] |

Section 2: Synthesis and Purification

The synthesis of TEPA is most effectively achieved via a palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction. This methodology is favored due to its high efficiency and functional group tolerance. The causality for this choice rests on the reliability of palladium catalysis for forming carbon-carbon bonds between sp² (aryl halide) and sp (alkyne) hybridized centers.

Experimental Protocol: Synthesis of Tris(4-ethynylphenyl)amine

This protocol is adapted from established literature procedures.

Objective: To synthesize Tris(4-ethynylphenyl)amine from Tris(4-bromophenyl)amine.

Materials:

-

Tris(4-bromophenyl)amine (1.0 eq)

-

Trimethylsilylacetylene (~3.0 eq)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.03 eq)

-

Diethylamine (solvent)

-

Silica Gel for column chromatography

-

Petroleum ether (eluent)

Procedure:

-

Reaction Setup: To a flask charged with Tris(4-bromophenyl)amine (10.0 mmol), add dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol) and copper(I) iodide (0.3 mmol).

-

Solvent Addition: Add diethylamine (40 mL) to the flask.

-

Reagent Addition: Under a nitrogen atmosphere, add trimethylsilylacetylene (30.0 mmol) dropwise to the mixture. The use of a trimethylsilyl (TMS) protecting group on the acetylene is a key strategic choice; it prevents self-coupling of the alkyne (Glaser coupling) and improves the stability and handling of the reagent.

-

Reaction Conditions: Heat the mixture to 50 °C and stir for 12 hours. The mild heating provides the necessary activation energy for the catalytic cycle without promoting side reactions.

-

Workup (Deprotection & Isolation):

-

After cooling to room temperature, a precipitate will form. Filter this solid and wash it with ether.

-

The crude TMS-protected intermediate is then typically deprotected using a mild base like potassium carbonate in methanol to yield the terminal alkyne.

-

Evaporate the organic solvent from the final reaction mixture.

-

Extract the residue with ether and dry the organic phase with MgSO₄.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using light petroleum as the eluent. This step is critical to remove catalyst residues and any side products, yielding Tris(4-ethynylphenyl)amine as a white or pale yellow solid with a typical yield of around 78%.

Caption: Workflow for the synthesis of Tris(4-ethynylphenyl)amine.

Section 3: Structural and Spectroscopic Properties

The triphenylamine core of TEPA adopts a non-planar, propeller-like conformation. This three-dimensional structure is crucial as it prevents significant intermolecular π-π stacking, which enhances the solubility of the molecule and its derivatives in common organic solvents. While derivatives of the related tris(4-aminophenyl)amine have been characterized by X-ray crystallography, to date, a single-crystal structure of TEPA itself has not been reported in the peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive tool for structural confirmation post-synthesis.

-

¹H NMR (in CDCl₃): The proton spectrum is characteristically simple due to the molecule's high symmetry. It typically shows two doublets for the aromatic protons around δ 7.35 and 6.47 ppm, and a singlet for the terminal alkyne proton around δ 3.15 ppm.

-

¹³C NMR (in CDCl₃): The carbon spectrum shows distinct signals for the aromatic carbons (δ 118-141 ppm) and the two sp-hybridized alkyne carbons (δ ~78 and ~83 ppm).

UV-Visible Spectroscopy: TEPA exhibits a maximum absorption wavelength (λmax) at approximately 342 nm when dissolved in tetrahydrofuran (THF).[3] This absorption corresponds to π-π* electronic transitions within the conjugated system of the molecule.

Section 4: Electrochemical Behavior

The central nitrogen atom can be oxidized to form a stable radical cation (TPA•⁺). The electrochemical behavior of TEPA is expected to show a reversible one-electron oxidation event. Studies on tris(4-bromophenyl)amine, the direct precursor to TEPA, show a reversible oxidation process, and other derivatives like tris-4-iminophenyl-methyl-thiophene exhibit an onset oxidation potential around 0.69 V vs. Ag/AgCl.[4][5] This indicates that the TPA core is relatively easy to oxidize, a key characteristic for hole-injection and transport layers in devices like OLEDs.

Standard Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of a TPA-based compound.

Setup:

-

Working Electrode: Glassy Carbon Electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrolyte: 0.1 M solution of a non-aqueous electrolyte (e.g., tetrabutylammonium hexafluorophosphate, N(n-Bu)₄PF₆) in a suitable solvent (e.g., THF, acetonitrile, or dichloromethane).[6]

-

Analyte: ~1-5 mM solution of Tris(4-ethynylphenyl)amine.

Procedure:

-

Assemble the three-electrode cell with the analyte dissolved in the electrolyte solution.

-

De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Scan the potential from an initial value (e.g., 0 V) to a positive vertex potential (e.g., +1.2 V) and back.

-

The resulting voltammogram is analyzed to determine the onset and peak potentials of the oxidation wave, providing insight into the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule.

Caption: Conceptual diagram of a three-electrode cyclic voltammetry setup.

Section 5: Thermal Stability and Solubility

Thermal Stability: Triphenylamine and its derivatives are known for their excellent thermal stability, a direct result of their rigid, three-dimensional structure. While a specific decomposition temperature for TEPA from Thermogravimetric Analysis (TGA) is not prominently reported, materials derived from it, such as microporous polymer networks, show no glass transition or melting point below their thermal decomposition temperature, which is often above 300-400 °C. For a precise determination, TGA would be the standard method, where the mass of the sample is monitored as it is heated at a constant rate in an inert atmosphere.[7]

Solubility: TEPA is generally soluble in common organic solvents. Synthesis procedures report its solubility in diethyl ether and its use with petroleum ether for chromatography, indicating solubility in non-polar solvents. It is also expected to be soluble in chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene), and ethers (THF). Precise quantitative solubility data (e.g., in mg/mL) is not widely published.

Section 6: Key Applications in Materials Science

The true value of TEPA lies in its role as a versatile synthon for creating materials with tailored properties.

-

Covalent Organic Frameworks (COFs): The three terminal alkyne groups make TEPA an ideal trigonal node for constructing highly ordered, porous 2D or 3D COFs. These reactions, often utilizing Sonogashira coupling or click chemistry, produce materials with high surface areas, making them suitable for gas storage and separation.[1]

-

Aggregation-Induced Emission (AIE): When incorporated into larger conjugated structures, the TPA core can lead to materials exhibiting AIE. For instance, reacting TEPA with tetrakis(bromophenyl)ethene produces a COF material with an electrochemiluminescence efficiency of 1.72%.[1]

-

Precursors to Advanced Materials: TEPA can be polymerized via click reactions with diazides to form hyperbranched polytriazoles. These polymers can serve as precursors to nanostructured magnetoceramics.[1]

-

Metal-Organic Frameworks (MOFs): The ethynyl groups can coordinate with metal centers. For example, TEPA reacts with ruthenium (Ru) to form a Ru-acetylide MOF that exhibits multistep, reversible redox behavior, making it a candidate for electronic or catalytic applications.[1]

Conclusion

Tris(4-ethynylphenyl)amine is more than a simple organic molecule; it is a foundational platform for the rational design of functional materials. Its robust thermal stability, inherent redox activity, and—most importantly—its synthetically accessible terminal alkyne groups provide chemists and materials scientists with a powerful tool for innovation. From porous frameworks for environmental applications to active components in next-generation electronics, the physicochemical properties of TEPA directly enable its diverse and expanding utility. Future research will likely focus on further leveraging these properties to create even more complex and functional systems, potentially including applications in sensing, drug delivery, and advanced catalysis.

References

An In-depth Technical Guide to Tris(4-ethynylphenyl)amine: A Versatile Building Block for Advanced Materials

Introduction: The Strategic Importance of Tris(4-ethynylphenyl)amine in Materials Science

Tris(4-ethynylphenyl)amine (TEPA), identified by its CAS number 189178-09-4, is a C₃-symmetric molecule that has garnered significant attention within the scientific community.[1][2] Its unique triphenylamine core functionalized with three terminal ethynyl groups makes it a highly versatile building block for the synthesis of advanced functional materials.[1][3] This guide provides an in-depth technical overview of TEPA, from its fundamental properties and synthesis to its cutting-edge applications, aimed at researchers, scientists, and professionals in materials science and drug development. The inherent structural rigidity and electron-donating nature of the central nitrogen atom, coupled with the reactive acetylene moieties, allow for its use in a diverse array of polymerization and cross-coupling reactions.[1]

Core Molecular Attributes and Physicochemical Properties

Tris(4-ethynylphenyl)amine is a tertiary amine with three 4-ethynylphenyl groups attached to the central nitrogen atom.[1] This structure imparts a unique combination of electronic and physical properties that are critical for its function in various applications. The molecule typically appears as a light orange to yellow or green powder or crystal.[4]

| Property | Value | Source(s) |

| CAS Number | 189178-09-4 | [1][5][6] |

| Molecular Formula | C₂₄H₁₅N | [6] |

| Molecular Weight | 317.39 g/mol | [4] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

| Purity | >98.0% (HPLC) | [4] |

| Melting Point | 113.0 to 117.0 °C | [4] |

| Maximum Absorption Wavelength | 342 nm (in THF) | [4] |

Synthesis and Characterization: A Validated Protocol

The synthesis of Tris(4-ethynylphenyl)amine is typically achieved through a two-step process starting from tris(4-bromophenyl)amine.[3] This involves a Sonogashira cross-coupling reaction followed by a deprotection step. The following protocol is a well-established method for obtaining high-purity TEPA.

Experimental Protocol: Synthesis of Tris(4-ethynylphenyl)amine

Step 1: Synthesis of Tris(4-trimethylsilylethynyl)phenylamine

-

To a solution of tris(4-bromophenyl)amine (4.82 g, 10.0 mmol), copper(I) iodide (57 mg, 0.3 mmol), and dichlorobis(triphenylphosphine)palladium(II) (210 mg, 0.3 mmol) in diethylamine (40 mL), add trimethylsilylacetylene (2.95 g, 30.0 mmol) dropwise under a nitrogen atmosphere.

-

Heat the mixture to 50 °C and stir for 12 hours.

-

After cooling to room temperature, filter the precipitate and wash it with ether.

-

Combine the filtrates and evaporate them under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using light petroleum as the eluent to yield tris(4-trimethylsilylethynyl)phenylamine.

Step 2: Hydrolysis to Tris(4-ethynylphenyl)amine

-

Treat the intermediate from Step 1 with a mixture of methanol (50 mL) and 1 M sodium hydroxide (50 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Perform a standard workup by evaporating the organic solvent, extracting the residue with ether, and drying with magnesium sulfate overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using light petroleum as the eluent to obtain Tris(4-ethynylphenyl)amine as a white solid (yield: 78.8%).

Characterization Data

-

¹H NMR (CDCl₃), δ (ppm): 7.35 (d, 6H), 6.47 (d, 6H), 3.15 (s, 3H).

-

¹³C NMR (CDCl₃), δ (ppm): 140.75, 133.26, 123.45, 118.24, 83.47, 78.26.

-

Elemental Analysis (Calcd. for C₂₄H₁₅N): C, 90.85%; H, 4.73%; N, 4.42%.

-

Elemental Analysis (Found): C, 90.47%; H, 4.69%; N, 4.38%.

Caption: Role of TEPA in the synthesis of Covalent Organic Frameworks.

Organic Electronics and Optoelectronics

The triphenylamine core of TEPA is a well-known hole-transporting moiety, making it a valuable component in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). [3]The extended π-conjugation provided by the ethynylphenyl arms can be further modified through reactions like azide-alkyne cycloadditions (click chemistry) to create materials with tailored electronic and photophysical properties. [1] For example, TEPA has been used to synthesize aggregation-induced emission (AIE) materials for electrochemiluminescence applications. [1]When reacted with tetrakis(bromophenyl)ethene via a Sonogashira reaction, the resulting COF exhibits an electrochemiluminescence efficiency of 1.72%. [1]Furthermore, reaction with ferrocene diazides yields hyperbranched polytriazoles that can serve as precursors for nanostructured magnetoceramics. [1]

Metal-Organic Frameworks (MOFs)

In addition to purely organic frameworks, TEPA can also act as a ligand for the construction of Metal-Organic Frameworks (MOFs). [1]Its reaction with ruthenium, for instance, leads to the formation of a Ru-acetylide MOF that displays multistep reversible redox behavior, a property of interest for applications in sensing and catalysis. [1]

Safety and Handling

Tris(4-ethynylphenyl)amine should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation. [4][7]Therefore, the use of personal protective equipment, including gloves and eye protection, is recommended when handling this compound. [4][7]It is advised to wash skin thoroughly after handling. [4][7]For storage, it is recommended to keep it in a cool, dark place, preferably at temperatures below 15°C. [4]

Conclusion: A Key Enabler for Future Materials

Tris(4-ethynylphenyl)amine stands out as a pivotal molecular building block with a broad application scope. Its well-defined structure, coupled with the reactivity of its terminal alkyne groups, provides a robust platform for the rational design and synthesis of a new generation of porous materials, organic electronics, and functional polymers. The continued exploration of TEPA and its derivatives is poised to unlock further innovations in materials science, with potential impacts on fields ranging from energy and environmental science to electronics and beyond.

References

-

Jiang, J.-X., et al. (2009). Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation. Macromolecules, 42(7), 2658–2666. Retrieved from [Link]

-

MDPI. (2021). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 13(16), 2673. Retrieved from [Link]

-

ACS Publications. (2009). Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation. Macromolecules. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Molecules, 26(11), 3334. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A new hydrazone-linked covalent organic framework for Fe(iii) detection by fluorescence and QCM technologies. CrystEngComm, 23, 3481-3486. Retrieved from [Link]

-

ResearchGate. (2022). Four‐State Electrochromism in Tris(4‐aminophenyl)amine‐ terephthalaldehyde‐based Covalent Organic Framework. Chemistry – An Asian Journal. Retrieved from [Link]

-

PubMed. (2022). Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework. Chemistry, 14(11), e202200115. Retrieved from [Link]

-

PubChem. (n.d.). Tris(4-formylphenyl)amine. Retrieved from [Link]

-

ResearchGate. (2010). Electrochemical study of tris(4-bromophenyl)amine and 2,2,6,6-tetramethylpiperidine-1-oxyl in room-temperature ionic liquids. Journal of Applied Electrochemistry, 40, 1335-1341. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Tris(4-ethynylphenyl)amine | 189178-09-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Tris(4-ethynylphenyl)amine | 189178-09-4 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Tris(4-ethynylphenyl)amine | 189178-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of Tris(4-ethynylphenyl)amine

Introduction: The Strategic Importance of Tris(4-ethynylphenyl)amine (TPEA)

Tris(4-ethynylphenyl)amine (TPEA) is a star-shaped, tertiary amine molecule that has garnered significant attention in materials science and organic electronics.[1] Its unique three-dimensional, propeller-like structure, stemming from the central nitrogen atom bonded to three phenyl rings, provides a rigid and well-defined core.[2] The terminal ethynyl groups are highly versatile functional handles, enabling a wide range of chemical transformations, most notably Sonogashira coupling and click chemistry reactions.[1] This reactivity makes TPEA a crucial building block for the synthesis of advanced materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and hyperbranched polymers.[1] These materials exhibit promising properties for applications in gas storage, catalysis, sensing, and optoelectronics.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, and detailed characterization of TPEA for researchers, scientists, and drug development professionals.

Molecular Structure and Intrinsic Properties

The molecular formula of Tris(4-ethynylphenyl)amine is C24H15N, with a molecular weight of 317.39 g/mol .[3] The core of the molecule consists of a central nitrogen atom bonded to three 4-ethynylphenyl groups.[1]

Crystallographic Analysis: A Glimpse into the Solid State

A detailed crystallographic analysis of TPEA would provide precise bond lengths, bond angles, and packing motifs, which are essential for computational modeling and understanding its solid-state behavior. Researchers are encouraged to pursue the crystallization of TPEA to contribute this valuable data to the scientific community.

Synthesis and Purification of Tris(4-ethynylphenyl)amine

The synthesis of Tris(4-ethynylphenyl)amine is typically achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between tris(4-bromophenyl)amine and a protected acetylene, followed by deprotection.[4]

Detailed Synthesis Protocol

Step 1: Sonogashira Coupling

-

To a solution of tris(4-bromophenyl)amine (10.0 mmol) in diethylamine (40 mL), add copper(I) iodide (0.3 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.3 mmol).[4]

-

Under a nitrogen atmosphere, add trimethylsilylacetylene (30.0 mmol) dropwise to the mixture.[4]

-

Heat the reaction mixture to 50 °C and stir for 12 hours.[4]

-

After cooling to room temperature, filter the precipitate and wash it with ether.[4]

-

Combine the filtrates and evaporate the solvent under reduced pressure.[4]

-

The crude product, tris(4-trimethylsilylethynylphenyl)amine, is then purified by column chromatography on silica gel using light petroleum as the eluent.[4]

Step 2: Deprotection

-

The purified tris(4-trimethylsilylethynylphenyl)amine is treated with a mixture of methanol (50 mL) and 1 M sodium hydroxide solution (50 mL).[4]

-

Stir the mixture at room temperature for 12 hours to effect hydrolysis of the trimethylsilyl protecting group.[4]

-

Standard workup involves evaporation of the organic solvent, extraction of the residue with ether, drying over magnesium sulfate, and removal of the solvent under reduced pressure.[4]

-

The final product, Tris(4-ethynylphenyl)amine, is obtained as a white to light orange solid and can be further purified by column chromatography.[3][4]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized TPEA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of TPEA typically shows three distinct signals: a doublet around 7.35 ppm corresponding to the aromatic protons ortho to the nitrogen atom, a doublet around 6.47 ppm for the aromatic protons meta to the nitrogen, and a singlet at approximately 3.15 ppm for the acetylenic protons.[4]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum exhibits characteristic peaks for the aromatic carbons (around 140.75, 133.26, 123.45, and 118.24 ppm) and the acetylenic carbons (at approximately 83.47 and 78.26 ppm).[4]

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.35 | Doublet | 6H, ortho to N |

| Aromatic Protons | 6.47 | Doublet | 6H, meta to N |

| Acetylenic Proton | 3.15 | Singlet | 3H |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| Aromatic Carbons | 140.75, 133.26, 123.45, 118.24 |

| Acetylenic Carbons | 83.47, 78.26 |

Infrared (IR) Spectroscopy

The IR spectrum of TPEA provides key information about its functional groups. A sharp absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne.[4] Another important feature is the C≡C stretching vibration, which appears as a weaker band around 2100-2200 cm⁻¹.[4]

UV-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The UV-Vis absorption spectrum of TPEA in tetrahydrofuran (THF) shows a maximum absorption wavelength (λmax) at 342 nm.[5] This absorption is attributed to π-π* transitions within the conjugated system of the molecule.

While detailed photoluminescence data for TPEA is not extensively reported, studies on its derivatives suggest that the triphenylamine core can impart significant fluorescence properties. For instance, fluorophores based on the tris(4-ethynylphenyl)amine core have been shown to exhibit relatively high Stokes shifts and quantum yields, with emission properties tunable by modifying the terminal ethynyl groups.[6]

Further investigation into the emission spectrum, quantum yield, and excited-state lifetime of TPEA is warranted to fully elucidate its photophysical characteristics and potential for optoelectronic applications.

Electrochemical Characterization

The electrochemical behavior of TPEA is of significant interest due to the redox-active nature of the triphenylamine core. Cyclic voltammetry is a powerful technique to probe the oxidation and reduction potentials of the molecule.

Experimental Protocol for Cyclic Voltammetry

-

Prepare a solution of TPEA (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.

-

Record the cyclic voltammogram by scanning the potential over a suitable range to observe the oxidation and reduction events.

Thermal Properties

The thermal stability of TPEA is a critical parameter for its application in materials that may be subjected to high temperatures during processing or in their final application. Thermogravimetric analysis (TGA) is the standard technique used to evaluate the thermal stability of a material.

While a specific TGA thermogram for TPEA is not widely published, studies on related ethynyl-functionalized organic molecules suggest that the presence of the ethynyl groups can enhance thermal stability.[4] The rigid aromatic structure of TPEA is also expected to contribute to its thermal robustness.

Experimental Protocol for Thermogravimetric Analysis

-

Place a small, accurately weighed sample of TPEA (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition and the temperature at which significant mass loss occurs.

Conclusion and Future Outlook

Tris(4-ethynylphenyl)amine is a molecule of significant synthetic utility and intriguing electronic and photophysical potential. Its well-defined structure and versatile reactivity make it a cornerstone for the construction of a diverse range of advanced materials. This guide has provided a comprehensive overview of its synthesis and characterization, highlighting the established protocols and the key data points for its identification and quality control.

Despite the wealth of information on its use as a building block, there remain opportunities for a more fundamental understanding of TPEA itself. The acquisition of a single-crystal X-ray structure would be a landmark achievement, providing invaluable data for computational chemists and material scientists. Furthermore, a detailed investigation of its photophysical and electrochemical properties will undoubtedly unlock new avenues for its application in optoelectronic devices and redox-active materials. As research in these areas continues to expand, Tris(4-ethynylphenyl)amine is poised to remain a molecule of central importance in the ongoing quest for novel, high-performance materials.

References

-

Jiang, J.-X., et al. (2009). Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation. Macromolecules, 42(7), 2658–2666. [Link]

-

Albano, G., et al. (2018). Tris-Ethynylphenyl-amine Fluorophores: Synthesis, Characterisation and Test of Performances in Luminescent Solar Concentrators. ChemistrySelect, 3(6), 1749-1754. [Link]

-

Cheng, Y.-J., & Wang, C.-L. (2005). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 575(1), 95-101. [Link]

-

ACS Publications. (2009). Microporous Poly(tri(4-ethynylphenyl)amine) Networks: Synthesis, Properties, and Atomistic Simulation. Retrieved from [Link]

-

Schanze, K. S., et al. (2007). Electrochemical Performance of Mixed Redox-Active Organic Molecules in Redox Flow Batteries. Journal of The Electrochemical Society, 154(9), A833. [Link]

-

The University of Manchester. (n.d.). CCDC 969515: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Cheng, Y.-J., & Wang, C.-L. (2005). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 575(1), 95-101. [Link]

-

Zhang, J., et al. (2018). Triphenylamine-containing dihydrophenazine copolymers with adjustable multi-electron redox characteristics and their application as cathodes in lithium-organic batteries. Journal of Materials Chemistry A, 6(32), 15693-15701. [Link]

-

Glasscott, M. W., et al. (2019). Quantitative Analysis of Cyclic Voltammetry of Redox Monolayers Adsorbed on Semiconductors: Isolating Electrode Kinetics, Lateral Interactions, and Non-Ideal Density of States. The Journal of Physical Chemistry C, 123(24), 15048-15060. [Link]

-

Lin, S., et al. (2020). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Accounts of Chemical Research, 53(2), 434-445. [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Kellett, A., et al. (2019). Fig. S4 Typical cyclic voltammograms detailing the redox behaviour of 1... ResearchGate. Retrieved from [Link]

-

Brink, A., et al. (2016). Crystal structure of (E)-2-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-methylphenol monohydrate, C20H15N3O·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 461-462. [Link]

-

Kim, H., et al. (2023). Helical Molecular Cages with sp-Conjugated Linkages. Molecules, 28(14), 5369. [Link]

-

Brown, I. D. (1983). The Inorganic Crystal Structure Data Base. Acta Crystallographica Section B: Structural Science, 39(5), 585-590. [Link]

-

Isci, R., et al. (2022). Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. Dyes and Pigments, 198, 109968. [Link]

-

Kubota, Y., et al. (2022). Synthesis and Photophysical Properties of a New Push–Pull Pyrene Dye with Green-to-Far-red Emission and its Application for Selective Imaging of Lipid Droplets. Chemical Communications, 58(10), 1455-1458. [Link]

-

Filipski, K. J., et al. (2021). Characterization of ligand-induced thermal stability of the human organic cation transporter 2 (OCT2). Frontiers in Pharmacology, 12, 735035. [Link]

-

Portland State University. (n.d.). Links - Open Access Crystallography. Retrieved from [Link]

-

Li, X., et al. (2021). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. Catalysts, 11(11), 1335. [Link]

-

Addis Ababa University. (n.d.). Electrochemical Behaviours of Substituted Thiophenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Parylene. Retrieved from [Link]

Sources

A Spectroscopic Guide to Tris(4-ethynylphenyl)amine: Structure, Characterization, and Experimental Protocols

Introduction

Tris(4-ethynylphenyl)amine is a triphenylamine-core molecule functionalized with three terminal alkyne groups. This C₃-symmetric, star-shaped molecule has garnered significant attention in materials science and supramolecular chemistry. Its rigid, planar structure and reactive ethynyl functionalities make it an exceptional building block, or "trigonal node," for the synthesis of advanced functional materials. These include Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and hyperbranched polymers with applications in gas storage, catalysis, and optoelectronics.[1][2] Given its foundational role, unambiguous structural verification and purity assessment are paramount. This guide provides an in-depth analysis of the key spectroscopic techniques—NMR, IR, and UV-Vis—used to characterize Tris(4-ethynylphenyl)amine, offering both field-proven insights and detailed experimental methodologies for researchers in chemical synthesis and materials development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Tris(4-ethynylphenyl)amine in solution. The molecule's high degree of symmetry simplifies its spectra, making interpretation relatively straightforward.

¹H NMR Spectroscopy: A Proton's-Eye View

Theoretical Interpretation: The symmetry of Tris(4-ethynylphenyl)amine dictates that all three (4-ethynylphenyl) arms are chemically equivalent. Within each arm, the four aromatic protons are divided into two distinct chemical environments due to their proximity to either the central nitrogen atom or the terminal alkyne. This leads to an AA'BB' spin system, which typically manifests as two distinct doublets. Furthermore, the three terminal acetylenic protons are also equivalent, giving rise to a single sharp signal.

-

Aromatic Protons (H-Ar): Protons on the phenyl rings will appear in the aromatic region (typically δ 7.0-7.5 ppm). The protons closer to the electron-donating nitrogen atom will be more shielded (upfield) compared to those closer to the slightly electron-withdrawing ethynyl group. This results in two doublets, each integrating to 6 protons.

-

Acetylenic Proton (H-C≡): The terminal alkyne proton is found in a characteristic region, typically around δ 3.0 ppm. Its sharp, singlet nature (integrating to 3 protons) is a definitive marker for the successful installation of the terminal alkyne groups.

Data Summary: ¹H NMR (CDCl₃)

| Proton Type | Predicted Chemical Shift (δ) | Multiplicity | Integration |

| Aromatic (H-a) | ~7.3-7.4 ppm | Doublet | 6H |

| Aromatic (H-b) | ~6.9-7.1 ppm | Doublet | 6H |

| Acetylenic (-C≡C-H) | ~3.0-3.1 ppm | Singlet | 3H |

| Note: The exact chemical shifts can vary slightly based on solvent and concentration. The data presented is based on typical values for similar structures. |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of high-purity Tris(4-ethynylphenyl)amine in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse ('zg30' on Bruker systems).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CDCl₃ solvent peak to δ 7.26 ppm.

Visualization: Aromatic Coupling

The relationship between the aromatic protons can be visualized as follows:

Caption: Ortho-coupling between adjacent aromatic protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Interpretation: Due to the molecule's symmetry, the ¹³C NMR spectrum is also simplified. We expect to see six distinct carbon signals: four for the aromatic carbons and two for the alkyne carbons.

-

Aromatic Carbons: Four signals are expected. The carbon attached to the nitrogen (C-N) will be downfield. The carbon bearing the ethynyl group (C-C≡) will also be distinct. The two protonated aromatic carbons (C-H) will appear in the typical aromatic region (δ 115-135 ppm).

-

Alkyne Carbons: The two carbons of the C≡C bond are inequivalent. The internal carbon (N-Ar-C≡C-H) will be slightly more deshielded than the terminal carbon (N-Ar-C≡C-H).

Data Summary: ¹³C NMR (CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ) |

| Aromatic (C-N) | ~146-148 ppm |

| Aromatic (C-H) | ~132-134 ppm |

| Aromatic (C-H) | ~122-124 ppm |

| Aromatic (C-C≡) | ~115-117 ppm |

| Alkyne (-C ≡CH) | ~83-85 ppm |

| Alkyne (-C≡C H) | ~77-79 ppm |

| Note: These are predicted values based on standard chemical shift ranges. Quaternary carbons (C-N, C-C≡, -C≡CH) will typically show lower intensity. |

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (15-25 mg in ~0.6 mL CDCl₃ is ideal).

-

Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program ('zgpg30' on Bruker systems).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-160 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

Visualization: Carbon Environments

Caption: Predicted assignment of unique ¹³C NMR signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of the characteristic alkyne functional groups.

Interpretation: The IR spectrum of Tris(4-ethynylphenyl)amine is dominated by two key vibrational modes that serve as definitive proof of its structure.

-

Acetylenic C-H Stretch (ν(≡C-H)): A sharp, strong absorption band appearing around 3300 cm⁻¹ . The position and sharpness of this peak are highly characteristic of a terminal alkyne C-H bond.

-

Alkyne C≡C Stretch (ν(C≡C)): A sharp, medium-intensity band located near 2100-2200 cm⁻¹ . This absorption confirms the presence of the carbon-carbon triple bond. Its intensity is enhanced by the molecule's overall asymmetry.

Data Summary: Key IR Absorptions (KBr Pellet)

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | ~2207 | Medium, Sharp |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | ~1600, ~1500 | Strong |

| Aryl-Amine | C-N Stretch | ~1280 | Strong |

Experimental Protocol: Acquiring an IR Spectrum (KBr Method)

-

Sample Preparation: Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Measurement: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected beforehand.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated π-system of the molecule.

Interpretation: The extended π-conjugation spanning from the nitrogen lone pair across the phenyl rings to the ethynyl groups gives rise to strong π → π* electronic transitions. These are typically observed as intense absorption bands in the UV region. The primary absorption maximum (λ_max) is a characteristic feature of the molecule's chromophore.

Data Summary: UV-Vis Absorption

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Tetrahydrofuran (THF) | 342 | High | π → π* |

This absorption at 342 nm is characteristic of the triphenylamine core with extended conjugation provided by the ethynyl substituents.[3]

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Solution Preparation: Prepare a stock solution of Tris(4-ethynylphenyl)amine in a UV-grade solvent (e.g., THF or CH₂Cl₂) of known concentration (e.g., 1 mg in 100 mL). From this, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline (autozero).

-

Rinse and fill the cuvette with the sample solution.

-

Scan the spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Visualization: Electronic Excitation

Caption: Absorption of UV light promotes an electron.

References

-

Cui, L. et al. (2020). Tetraphenylenthene-based conjugated microporous polymer for aggregation-induced electrochemiluminescence. ACS Applied Materials & Interfaces, 12(7), 7966–7973. [Link]

-

Jiang, J.-X. et al. (2008). Microporous poly(tri(4-ethynylphenyl)amine) networks: synthesis, properties, and atomistic simulation. Macromolecules, 42(7), 2658–2666. [Link]

-

Li, H. et al. (2017). Ferrocene-based hyperbranched polytriazoles: synthesis by click polymerization and application as precursors to nanostructured magnetoceramics. Macromolecular Rapid Communications, 38, 1700075. [Link]

-

Albano, G. et al. (2018). Tris-Ethynylphenyl-amine Fluorophores: Synthesis, Characterisation and Test of Performances in Luminescent Solar Concentrators. ChemistrySelect, 3, 1749. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tris(4-ethynylphenyl)amine

This guide provides a comprehensive technical overview of the thermal properties of Tris(4-ethynylphenyl)amine (T4EPA), a pivotal building block in the synthesis of advanced functional materials. Designed for researchers, scientists, and professionals in materials science and drug development, this document synthesizes available data with expert insights into the thermal stability and decomposition pathways of this versatile molecule.

Introduction: The Significance of Tris(4-ethynylphenyl)amine

Tris(4-ethynylphenyl)amine (T4EPA) is a star-shaped, triphenylamine-based molecule functionalized with three terminal ethynyl groups.[1] Its unique propeller-like, three-dimensional structure and the presence of reactive alkyne functionalities make it an invaluable monomer for the construction of complex macromolecular architectures.[1] T4EPA serves as a critical precursor for a variety of advanced materials, including:

-

Covalent Organic Frameworks (COFs): The rigid, trifunctional nature of T4EPA allows for the formation of highly ordered, porous crystalline polymers with applications in gas storage, separation, and catalysis.

-

Microporous Polymers: Through self-polymerization or co-polymerization of its ethynyl groups, T4EPA forms amorphous networks with high surface areas, useful in sensing and heterogeneous catalysis.

-

Metal-Organic Frameworks (MOFs): The terminal alkynes can coordinate with metal centers, leading to the formation of novel MOFs with interesting electronic and magnetic properties.[1]

The synthesis of these materials often involves thermal curing or high-temperature reaction conditions. Therefore, a thorough understanding of the thermal stability and decomposition behavior of the T4EPA monomer is paramount to controlling the polymerization process and ensuring the integrity and performance of the final material.

Physicochemical Properties of Tris(4-ethynylphenyl)amine

A summary of the key physicochemical properties of T4EPA is presented in Table 1. This data is essential for its handling, storage, and processing.

| Property | Value | Source |

| CAS Number | 189178-09-4 | [1] |

| Molecular Formula | C₂₄H₁₅N | [2] |

| Molecular Weight | 317.38 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [3][4] |

| Melting Point | 115 °C | [1] |

| Purity | >98.0% (HPLC) | [3][4] |

Thermal Stability Analysis

The thermal stability of T4EPA is a critical parameter that dictates the processing window for its polymerization and the operational limits of T4EPA-based materials. While specific TGA and DSC data for the T4EPA monomer is not extensively published, we can infer its thermal behavior from studies on closely related triphenylamine derivatives and polymers.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of polymers derived from triphenylamine derivatives consistently demonstrates high thermal stability, with the onset of decomposition often occurring above 400°C.[5] For instance, poly[bis(triphenylamine) ether]s show decomposition onsets above 410°C.[5] Similarly, triphenylamine-functionalized twistacenes exhibit thermal stability up to 385°C and 450°C.[6] Based on these analogs, it is anticipated that the triphenylamine core of T4EPA provides significant thermal robustness.

The ethynyl groups, however, are reactive at elevated temperatures and can undergo exothermic polymerization or cyclization reactions. The thermal behavior of T4EPA is therefore a balance between the stability of the central amine core and the reactivity of the peripheral alkyne functionalities.

Expected TGA Profile of T4EPA:

-

Initial Stability: The molecule is expected to be stable with minimal weight loss up to its melting point and beyond, likely into the 200-300°C range.

-

Exothermic Polymerization: As the temperature increases, the ethynyl groups will likely undergo thermally initiated polymerization, leading to cross-linking and the formation of a polymeric network. This process would be observed as an exothermic event in DSC but would not result in significant weight loss in TGA.

-

Decomposition Onset: At higher temperatures, likely exceeding 350-400°C, the covalent bonds within the molecule will begin to cleave, leading to the evolution of volatile decomposition products and a corresponding weight loss in the TGA thermogram.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry provides insights into the phase transitions and reactive processes occurring in a material as a function of temperature.

Expected DSC Profile of T4EPA:

-

Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected around 115°C.[1]

-

Exothermic Curing: Above the melting point, a broad exothermic peak is anticipated, corresponding to the thermally induced polymerization of the ethynyl groups. The onset and peak temperature of this exotherm define the curing window for T4EPA.

-

Glass Transition: If the sample is heated and then cooled, a glass transition temperature (Tg) for the resulting polymer may be observed in a subsequent heating scan.

Proposed Decomposition Pathway

The decomposition of Tris(4-ethynylphenyl)amine at elevated temperatures is likely a complex process involving multiple reaction pathways. Based on the known chemistry of triphenylamines and aryl alkynes, a plausible decomposition mechanism can be proposed.

The primary modes of decomposition are anticipated to be:

-

C-N Bond Cleavage: The bonds connecting the phenyl rings to the central nitrogen atom are susceptible to homolytic cleavage at high temperatures, leading to the formation of radical fragments.

-

Fragmentation of the Phenyl Rings: The aromatic rings can undergo fragmentation, leading to the evolution of smaller volatile molecules.

-

Reactions of the Ethynyl Groups: At decomposition temperatures, the ethynyl groups and the newly formed polymeric network can undergo further reactions, including cyclization and aromatization, which can lead to the formation of polycyclic aromatic hydrocarbons (PAHs).[7]

The following diagram illustrates a simplified, proposed decomposition pathway for T4EPA.

Caption: Proposed thermal decomposition pathway for T4EPA.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of T4EPA, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of T4EPA.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of T4EPA into an alumina crucible.

-

Instrument Setup:

-

Purge Gas: Nitrogen (N₂) at a flow rate of 30-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Determine the onset of decomposition temperature (Tonset).

-

Calculate the percentage weight loss at different temperature intervals.

-

Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Determine the final char yield at 800°C.

-

Caption: Experimental workflow for TGA analysis of T4EPA.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to identify phase transitions and curing behavior of T4EPA.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments DSC 2920 or equivalent)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of T4EPA into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Purge Gas: Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

Equilibrate at 25°C.

-

Ramp from 25°C to 350°C at 10°C/min (1st Heat).

-

Cool from 350°C to 25°C at 10°C/min (Cool).

-

Ramp from 25°C to 350°C at 10°C/min (2nd Heat).

-

-

-

Data Analysis:

-

From the 1st heating scan, determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Identify the onset and peak temperatures of the exothermic curing reaction.

-

From the 2nd heating scan, determine the glass transition temperature (Tg) of the cured polymer.

-

Caption: Experimental workflow for DSC analysis of T4EPA.

Conclusion

Tris(4-ethynylphenyl)amine is a thermally robust molecule, a property conferred by its central triphenylamine core. The presence of reactive ethynyl groups allows for thermal curing to form highly stable cross-linked networks. While specific experimental data for the T4EPA monomer is limited, analysis of related compounds provides a strong indication of its thermal behavior. The proposed decomposition pathway suggests that at very high temperatures, the molecule will fragment, leading to the formation of volatile products and a carbonaceous char. The experimental protocols outlined in this guide provide a framework for researchers to precisely characterize the thermal properties of T4EPA, enabling the rational design and processing of next-generation materials.

References

-

Thermogravimetric analysis (TGA) curves of poly[bis(triphenylamine) ether]s 3a-c at heating rate of 10 K min 21 under N 2 atmosphere. ResearchGate. Available at: [Link]

-

Synthesis and physical properties of triphenylamine-functionalized twistacenes: blue-emitting fluorophores. RSC Advances. Available at: [Link]

-

Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]

-

Yields of Polycyclic Aromatic Hydrocarbons from the Pyrolysis of Catechol [ortho-Dihydroxybenzene]: Temperature and Residence Time Effects. Semantic Scholar. Available at: [Link]

-

Thermogravimetry and Mass Spectrometry of Extractable Organics from Manufactured Nanomaterials for Identification of Potential Coating Components. ResearchGate. Available at: [Link]

-

Tris(4-ethynylphenyl)amine | C24H15N | CID 23443705. PubChem. Available at: [Link]

-

Differential Scanning Calorimetry (DSC) Analysis. Smithers. Available at: [Link]

-

Sample Preparation – TGA-MS. Polymer Chemistry Characterization Lab. Available at: [Link]

-

Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. Available at: [Link]

Sources

- 1. Triphenylamine- and triazine-containing hydrogen bonded complexes: liquid crystalline supramolecular semiconductors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC05186A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. smithers.com [smithers.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and physical properties of triphenylamine-functionalized twistacenes: blue-emitting fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Yields of Polycyclic Aromatic Hydrocarbons from the Pyrolysis of Catechol [ortho-Dihydroxybenzene]: Temperature and Residence Time Effects | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Tris(4-ethynylphenyl)amine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Starburst Molecule with a Core of Potential

Tris(4-ethynylphenyl)amine is a star-shaped organic molecule that has garnered significant interest in the field of materials science. Its unique structure, featuring a central nitrogen atom bonded to three phenyl rings, each functionalized with a terminal ethynyl (acetylene) group, bestows upon it a remarkable combination of electronic properties and chemical versatility. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of Tris(4-ethynylphenyl)amine, with a particular focus on its role as a building block for advanced materials and its potential relevance in the realm of drug discovery.

The Genesis of a Versatile Building Block: Discovery and Historical Context

The story of Tris(4-ethynylphenyl)amine is intrinsically linked to the development of powerful cross-coupling reactions in organic chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is a logical consequence of the advancements in synthesizing its core components: the triarylamine scaffold and the terminal aryl alkyne functionalities.

The triarylamine core, a key structural motif, has a rich history in organic synthesis. Early methods for its preparation, such as the Ullmann condensation , first reported by Fritz Ullmann in the early 1900s, involved copper-catalyzed reactions between an amine and an aryl halide, often requiring harsh conditions.[1][2] A significant leap forward came with the development of the Buchwald-Hartwig amination in the 1990s.[3][4] This palladium-catalyzed cross-coupling reaction provided a much more general and efficient method for the formation of carbon-nitrogen bonds, greatly facilitating the synthesis of a wide array of triarylamine derivatives.[3][5]

The introduction of the ethynyl groups is most commonly achieved via the Sonogashira coupling reaction , a palladium and copper co-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[6][7] Discovered in 1975 by Kenkichi Sonogashira, this reaction has become an indispensable tool for the formation of carbon-carbon bonds and the synthesis of conjugated organic materials.[6][7][8]

The synthesis of Tris(4-ethynylphenyl)amine, therefore, stands on the shoulders of these giants of organic chemistry. Its preparation represents a convergence of these powerful synthetic methodologies, allowing for the precise construction of this highly functionalized, three-dimensional molecule.

Synthesis of Tris(4-ethynylphenyl)amine: A Step-by-Step Protocol

The most widely adopted synthetic route to Tris(4-ethynylphenyl)amine involves a two-step process starting from the readily available tris(4-bromophenyl)amine. This procedure, detailed by researchers such as Jones et al., leverages the Sonogashira coupling reaction.

Step 1: Sonogashira Coupling with a Protected Acetylene

The initial step involves the coupling of tris(4-bromophenyl)amine with a protected acetylene source, typically trimethylsilylacetylene. The trimethylsilyl (TMS) group serves to protect the acidic proton of the terminal alkyne, preventing unwanted side reactions.

Experimental Protocol:

-

To a solution of tris(4-bromophenyl)amine (1.0 eq) in a suitable solvent such as diethylamine, add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) and copper(I) iodide (0.03 eq) as catalysts.

-

Under an inert atmosphere (e.g., nitrogen), add trimethylsilylacetylene (3.0 eq) dropwise to the reaction mixture.

-

Heat the mixture (e.g., to 50 °C) and stir for a prolonged period (e.g., 12 hours) to ensure complete reaction.

-

After cooling to room temperature, the precipitated byproducts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product, tris(4-(trimethylsilylethynyl)phenyl)amine, is purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper co-catalyst is the hallmark of the Sonogashira reaction, enabling the efficient coupling of the aryl bromide with the alkyne.[6]

-

Inert Atmosphere: The catalytic cycle of the Sonogashira reaction involves sensitive organometallic species that can be deactivated by oxygen.

-

Excess Alkyne: Using a stoichiometric excess of the alkyne helps to drive the reaction to completion.

-

TMS Protecting Group: This prevents the homocoupling of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions.

Step 2: Deprotection of the Silyl Group

The final step is the removal of the TMS protecting groups to yield the terminal alkynes. This is typically achieved by hydrolysis under basic conditions.

Experimental Protocol:

-

Dissolve the purified tris(4-(trimethylsilylethynyl)phenyl)amine in a mixture of a protic solvent like methanol and an aqueous base solution (e.g., 1 M sodium hydroxide).

-

Stir the mixture at room temperature for several hours (e.g., 12 hours) until the deprotection is complete, which can be monitored by techniques like thin-layer chromatography.

-

Perform a standard aqueous workup, which involves evaporating the organic solvent, extracting the product into an organic solvent like ether, drying the organic layer, and removing the solvent under reduced pressure.

-

The final product, Tris(4-ethynylphenyl)amine, is then purified by column chromatography to yield a solid.

Self-Validating System: The purity and identity of the final product can be confirmed through various analytical techniques.

| Analytical Technique | Expected Result for Tris(4-ethynylphenyl)amine |

| ¹H NMR Spectroscopy | Appearance of a singlet around 3.15 ppm corresponding to the three acetylenic protons, along with doublets for the aromatic protons. |

| ¹³C NMR Spectroscopy | Characteristic peaks for the alkyne carbons (around 83 and 78 ppm) and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₂₄H₁₅N (317.38 g/mol ). |

| Melting Point | A sharp melting point, with reported values around 115 °C.[9] |

Properties of Tris(4-ethynylphenyl)amine: A Molecule Primed for Functionality

Tris(4-ethynylphenyl)amine possesses a unique combination of structural and electronic properties that make it a valuable component in materials science.

-

Three-Dimensional Structure: The sp³-hybridized central nitrogen atom imparts a non-planar, propeller-like geometry to the molecule. This three-dimensional shape can inhibit close packing in the solid state, which is advantageous for creating porous materials.

-

Electronic Properties: The nitrogen lone pair is in conjugation with the three phenyl rings, creating an electron-rich core. This leads to interesting photophysical properties, including fluorescence. The ethynyl groups act as rigid linkers that can extend the π-conjugation of the system.

-

Chemical Reactivity: The terminal alkyne functionalities are highly versatile chemical handles. They can readily participate in a variety of chemical reactions, most notably:

Applications in Materials Science: Building Complexity from a Simple Core

The true power of Tris(4-ethynylphenyl)amine lies in its ability to act as a trifunctional building block for the construction of complex, porous organic materials.

Covalent Organic Frameworks (COFs)